6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine
Description
Properties
CAS No. |
64499-91-8 |
|---|---|
Molecular Formula |
C3H5N5S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
6-methylsulfanyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C3H5N5S/c1-9-3-7-5-2(4)6-8-3/h1H3,(H2,4,5,6) |
InChI Key |
KZIKFFNDJDGLRB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N=N1)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Nitrile Cyclization
Hydrazine reacts with nitriles under acidic or basic conditions to form dihydrotetrazines, which are subsequently oxidized to aromatic tetrazines. For example, the reaction of methylthioacetonitrile with hydrazine hydrate in ethanol at reflux yields 3-amino-6-methylsulfanyl-1,2,4,5-tetrazine as an intermediate. Oxidation with hydrogen peroxide or iodine completes the aromatization, producing the tetrazine core.
Reaction Conditions
- Solvent: Ethanol, methanol, or tetrahydrofuran
- Temperature: 60–80°C for cyclization; 0–25°C for oxidation
- Catalysts: None required for cyclization; iodine or peroxides for oxidation
Alternative Precursors: Amidrazones and Thioureas
Amidrazones, derived from the reaction of hydrazine with nitriles, offer a pathway to substituted tetrazines. Thioureas can also serve as precursors, reacting with nitrous acid to form tetrazine-thiol intermediates, which are subsequently alkylated to introduce the methylsulfanyl group.
Example Protocol
- Treat thiourea with sodium nitrite in hydrochloric acid to form 3-thiol-1,2,4,5-tetrazine.
- Alkylate the thiol group using methyl iodide in dimethylformamide (DMF) at 50°C.
Introduction of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or alkylation reactions. The position of substitution (C-6) is governed by the electronic and steric properties of the tetrazine ring.
Direct Alkylation of Tetrazine-Thiol Intermediates
Tetrazine-thiols, generated via methods in Section 1.2, react with methylating agents such as methyl iodide or dimethyl sulfate. This method achieves yields of 70–85% under mild conditions.
Optimization Insights
- Base: Potassium carbonate or triethylamine enhances reaction efficiency.
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.
Nucleophilic Displacement of Halogenated Tetrazines
Halogenated tetrazines (e.g., 6-chloro-1,2,4,5-tetrazin-3-amine) undergo nucleophilic substitution with methylthiolate ions. Sodium methanethiolate (NaSMe) in tetrahydrofuran (THF) at 25°C replaces the chlorine atom, yielding the target compound.
Comparative Data
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Direct Alkylation | 85 | 4 | 98 |
| Nucleophilic Substitution | 78 | 6 | 95 |
Amine Functionalization Strategies
The C-3 amine group is introduced either during tetrazine ring formation or via post-synthetic modifications.
In-Situ Amine Incorporation During Cyclization
Using ammonia or primary amines in the cyclization step directly yields 3-aminotetrazines. For instance, reacting methylthioacetonitrile with ammonium hydrazine in ethanol produces 6-methylsulfanyl-1,2,4,5-tetrazin-3-amine in one pot.
Advantages
- Fewer synthetic steps
- Higher overall yields (up to 90%)
Post-Synthetic Amine Attachment
Pre-formed 6-methylsulfanyl-1,2,4,5-tetrazine reacts with amines under nucleophilic aromatic substitution (SNAr) conditions. For example, heating the tetrazine with aqueous ammonia at 100°C for 12 hours introduces the amine group.
Key Parameters
- Temperature: 80–120°C
- Solvent: Water, ethanol, or dioxane
- Catalyst: None required due to tetrazine’s electron-deficient nature
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Continuous flow reactors and advanced purification techniques are employed.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotetrazines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a member of the tetrazine family, characterized by a five-membered, nitrogen-rich heterocyclic structure. This compound has a methylsulfanyl group at the 6-position and an amino group at the 3-position of the tetrazine ring. The presence of both sulfur and nitrogen in its structure contributes to its potential reactivity and biological activity. Tetrazine derivatives, including this compound, have garnered interest for various biological applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Scientific Research Applications
This compound has potential applications in several fields:
- Chemical Biology Its reactivity allows for use in click chemistry applications for labeling biomolecules.
- Pharmaceutical Development Given its structural features, it can be explored in drug development.
6-(Methylsulfanyl)-1,2,4,5-tetrazines have potential applications in medicinal chemistry. Compounds containing tetrazine rings have been explored for their interaction with biomolecules and other chemical entities. Interaction studies involving this compound often explore reactivity with biomolecules.
This compound can be compared with other similar compounds. Tetrazine derivatives are compounds with different substituents on the tetrazine ring, which may exhibit varying chemical and biological properties.
| Compound Name | Key Features |
|---|---|
| 6-(Phenylthio)-1,2,4,5-tetrazin-3-amine | Contains a phenylthio group; studied for antimicrobial activity. |
| 3-Amino-6-methyl-1,2,4,5-tetrazine | Lacks the methylsulfanyl group; explored for anticancer properties. |
| Bis(methylsulfanyl)-1,2,4,5-tetrazine | Features two methylsulfanyl groups; potential for enhanced reactivity. |
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with proteins and nucleic acids, affecting cellular processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent-Driven Electronic Effects
6-Methyl-1,2,4,5-tetrazin-3-amine (C₃H₅N₅, MW 111.108):
- Replaces -SMe with a methyl (-CH₃) group.
- The electron-donating -CH₃ group reduces the electron deficiency of the tetrazine ring compared to -SMe, which has a weaker electron-withdrawing effect via sulfur’s polarizability. This impacts reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, a key process in bioorthogonal chemistry .
6-(Substituted Phenyl)-1,2,4,5-tetrazin-3-amines (e.g., IV in ):
Reactivity in Bioorthogonal Conjugation
Energetic Properties
Data Table: Key Properties of Selected Tetrazin-3-amines
| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position) | Key Applications | Notable Properties |
|---|---|---|---|---|---|
| 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine | C₃H₅N₅S | 127.16 | -SMe (6), -NH₂ (3) | Bioorthogonal chemistry | Moderate reactivity, stable |
| 6-Methyl-1,2,4,5-tetrazin-3-amine | C₃H₅N₅ | 111.11 | -CH₃ (6), -NH₂ (3) | Energetic materials | Lower electron deficiency |
| N,N-Diethyl-6-(4-Cl-phenyl)-tetrazin-3-amine | C₁₁H₁₂ClN₅ | 249.70 | -4-Cl-Ph (6), -NEt₂ (3) | Antimalarial agents | Steric hindrance, lipophilic |
| (4-(Tetrazin-3-yl)phenyl)methanamine | C₁₀H₁₀N₄ | 186.21 | -Ph (4), -NH₂ (side) | Antibody conjugation | High IEDDA reactivity |
Biological Activity
Introduction
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the tetrazine family, characterized by a nitrogen-rich heterocyclic structure. The presence of a methylsulfanyl group at the 6-position and an amino group at the 3-position enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
Chemical Properties
- Molecular Formula: C₅H₈N₄S
- Molecular Weight: Approximately 174.24 g/mol
The structural uniqueness of this compound contributes to its diverse biological activities. The incorporation of sulfur and nitrogen in its structure allows for various chemical reactivities that can be exploited in drug development.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include:
- Cyclization Reactions: Using thiocarbohydrazide or other hydrazine derivatives.
- Sonogashira Coupling: This method has been adapted for synthesizing derivatives with enhanced yields and functional group tolerance .
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing tetrazine rings exhibit promising antimicrobial properties. For instance:
- In vitro Studies: Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.25 µg/mL to 16 µg/mL against clinical isolates such as Staphylococcus aureus and Klebsiella pneumoniae .
Cytotoxicity
The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay. The results indicated that while some derivatives showed cytotoxic activity against cancer cells, they remained non-toxic to normal cell lines like HaCaT cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. A comparative analysis with related compounds is presented in the table below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-(Phenylthio)-1,2,4,5-tetrazin-3-amine | Structure | Contains a phenylthio group; studied for antimicrobial activity. |
| 3-Amino-6-methyl-1,2,4,5-tetrazine | Structure | Lacks the methylsulfanyl group; explored for anticancer properties. |
| Bis(methylsulfanyl)-1,2,4,5-tetrazine | Structure | Features two methylsulfanyl groups; potential for enhanced reactivity. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Q & A
Basic: What are the recommended methods for synthesizing 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of tetrazine derivatives like this compound can be adapted from triazine methodologies. A solvent-free approach involving interactions between cyano-triazines and methylsulfanyl-triazol-amines preserves the methylsulfanyl group, while one-pot synthesis via cotrimerization of nitriles with guanidine derivatives offers efficiency . Optimization can employ factorial design (e.g., varying temperature, stoichiometry) to minimize trial-and-error, as demonstrated in chemical engineering frameworks .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : For verifying substituent positions (e.g., methylsulfanyl and amine groups) via H and C chemical shifts.
- Elemental Analysis : To confirm empirical formulas (e.g., C, H, N, S content).
- Melting Point Analysis : Assess purity.
Table 1 : Example characterization data for a related triazine derivative :
| Compound | Yield (%) | M.P. (°C) | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|---|---|
| 6-(4-Fluorophenyl)-... | 78 | 215–217 | 2.45 (s, 3H, CH₃) | 165.2 (C=S) |
Advanced: How do amine exchange reactions involving this compound proceed mechanistically?
Answer:
Amine exchange in methylsulfanyl-tetrazines occurs via nucleophilic substitution. For example, tert-butyl triazine hydroiodides react with amino acids, displacing the iodide and forming new triazine-amino acid conjugates. Reaction rates depend on steric hindrance and nucleophile strength, with computational path-search methods (e.g., quantum calculations) aiding mechanistic validation .
Advanced: How can computational modeling enhance the design of reactions involving this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning identifies optimal conditions. ICReDD’s integrated approach combines computation, informatics, and experiments to streamline reaction discovery, reducing experimental iterations by 30–50% .
Advanced: What experimental design strategies mitigate variability in tetrazine derivative synthesis?
Answer:
Use Response Surface Methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst loading). For instance, a central composite design can optimize yield and purity while minimizing side reactions . Statistical software (e.g., JMP, Minitab) facilitates DOE (Design of Experiments) execution.
Advanced: How should researchers address contradictions in reported reaction yields for methylsulfanyl-tetrazine derivatives?
Answer:
Discrepancies often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Systematic replication under controlled conditions (e.g., inert atmosphere) and meta-analysis of literature data are critical. Cross-validation with computational models (e.g., activation energy barriers) can identify plausible outliers .
Advanced: What role does this compound play in bioconjugation applications?
Answer:
Methyltetrazines are bioorthogonal linkers for click chemistry. For example, 4-(6-methyltetrazin-3-yl)phenol enables efficient coupling of antibodies with trans-cyclooctene (TCO)-tagged peptides. Reaction kinetics (e.g., second-order rate constants) should be quantified via UV-Vis or LC-MS to validate conjugation efficiency .
Advanced: How can 3D-QSAR models be applied to predict the bioactivity of methylsulfanyl-tetrazine derivatives?
Answer:
3D-QSAR leverages steric/electronic descriptors (e.g., logP, HOMO/LUMO energies) from synthesized analogs (Table 1). Antileukemic activity modeling for triazines showed R² > 0.85 when correlating substituent electronegativity with cytotoxicity, guiding rational design .
Advanced: How do solvent effects influence the reactivity of this compound?
Answer:
Solvent-free conditions favor nucleophilic substitutions by reducing solvation of reactants. Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the tetrazine core, while protic solvents may deactivate the amine group via hydrogen bonding .
Advanced: What strategies minimize impurity formation during methylsulfanyl-tetrazine synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
